Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1705578-16-0
VCID: VC2751226
InChI: InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
SMILES: [B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Molecular Formula: C9H9BClF3KNO
Molecular Weight: 289.53 g/mol

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

CAS No.: 1705578-16-0

Cat. No.: VC2751226

Molecular Formula: C9H9BClF3KNO

Molecular Weight: 289.53 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate - 1705578-16-0

Specification

CAS No. 1705578-16-0
Molecular Formula C9H9BClF3KNO
Molecular Weight 289.53 g/mol
IUPAC Name potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide
Standard InChI InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Standard InChI Key ZHYGGFLESBOHIW-UHFFFAOYSA-N
SMILES [B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Canonical SMILES [B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+]

Introduction

Chemical Identification and Basic Properties

Nomenclature and Identification

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is also identified through its IUPAC name: potassium [3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide . This organotrifluoroborate compound has been assigned the Chemical Abstracts Service (CAS) registry number 1705578-16-0 , though it should be noted that an alternative CAS number (1705578-18-2) appears in some database records . The compound represents an important class of organoboron compounds that have become increasingly relevant in modern synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate are summarized in the following table:

PropertyValueReference
Molecular Weight289.54 g/mol
Molecular FormulaC₉H₉BClF₃KNO
Physical StateSolid
Storage ConditionRoom temperature, dry
Purity (Commercial)98%

The compound features a trifluoroborate group attached to a propyl chain that connects to a 3-chlorophenyl moiety through an amide linkage. This structural arrangement confers unique reactivity patterns that make it valuable for various synthetic applications. The trifluoroborate group significantly enhances the stability of the compound compared to other organoboron derivatives, which typically suffer from sensitivity to air and moisture. Additionally, this group improves the compound's solubility in polar solvents, facilitating its use in various reaction conditions .

Preparation and Synthesis Methods

General Synthesis Approaches

The synthesis of organotrifluoroborate salts, including Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, typically involves a two-step process. First, an appropriate organoboron precursor is prepared, and then conversion to the trifluoroborate salt is achieved using potassium hydrogen fluoride (KHF₂) . This synthetic strategy has become increasingly important in modern organic chemistry, providing stable and versatile reagents for various transformations.

Rhodium-Catalyzed Synthesis

One reported method for preparing related organotrifluoroborate compounds involves rhodium-catalyzed trans-hydroboration of alkynes. This process begins with a reaction catalyzed by [Rh(cod)Cl]₂-4PiPr₃ in the presence of triethylamine and cyclohexane, followed by treatment with pinacol to form boronate esters . These intermediates can then be converted to the corresponding trifluoroborate salts using KHF₂ in THF/water mixtures. While this method has been demonstrated for various substrates with yields ranging from 60-79% and excellent Z-selectivities (98-99%), it represents one of several possible synthetic routes to create the desired carbon-boron bond .

Iridium-Catalyzed Borylation

Another synthetic approach involves iridium-catalyzed borylation of arenes, which has been shown to produce various organotrifluoroborates in good to excellent yields. The process involves treatment of an arene with bis(pinacolato)diboron in the presence of an iridium catalyst, followed by conversion of the resulting boronate ester to the trifluoroborate salt using KHF₂ . This method is particularly useful for generating functionalized arylboronate compounds, which could potentially be adapted to synthesize compounds similar to Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate.

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate serves as a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings . These reactions involve the palladium-catalyzed coupling of organoboron compounds with organic halides or pseudohalides to form carbon-carbon bonds. The stability of the trifluoroborate group makes this compound particularly advantageous compared to boronic acids or boronate esters, which can undergo undesired side reactions or decomposition under certain conditions.

The compound's ability to participate in cross-coupling reactions stems from the unique properties of the trifluoroborate group, which acts as an electron-withdrawing moiety that enhances the nucleophilicity of the carbon-boron bond when activated under appropriate conditions. This reactivity pattern enables efficient carbon-carbon bond formation with a wide range of coupling partners, making it a versatile building block in organic synthesis .

Pharmaceutical and Agrochemical Synthesis

The structural features of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, particularly the chlorophenyl moiety, provide opportunities for further functionalization, enabling the synthesis of pharmaceuticals and agrochemicals with specific biological activities . The presence of the chloro substituent on the aromatic ring offers a potential site for additional transformations, such as metal-catalyzed coupling reactions or nucleophilic aromatic substitution.

Furthermore, the amide linkage in the compound provides a hydrogen bond donor/acceptor site, which can be crucial for interactions with biological targets. This structural feature, combined with the potential for further functionalization, makes the compound particularly valuable for medicinal chemistry applications and drug discovery efforts .

Concentration1 mg5 mg10 mg
1 mM3.4538 mL17.2688 mL34.5375 mL
5 mM0.6908 mL3.4538 mL6.9075 mL
10 mM0.3454 mL1.7269 mL3.4538 mL

This table represents the volume of solvent needed to achieve the desired molar concentration based on the amount of compound available . These calculations are based on the compound's molecular weight of 289.54 g/mol, ensuring accurate concentration preparation for experimental work.

Research Applications and Future Prospects

Current Research Significance

The unique structural features and reactivity patterns of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate make it an interesting subject for ongoing research in organic synthesis. Particularly, its stability as an organoboron reagent combined with the functionalized aromatic amide structure provides opportunities for exploring new synthetic methodologies and reaction pathways. Researchers are investigating its potential in developing more efficient cross-coupling protocols and expanding its application in creating complex molecular architectures .

Future Directions in Synthetic Applications

Future research directions for Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate and related compounds may include:

  • Development of new catalytic systems that can efficiently utilize this reagent in stereoselective transformations

  • Exploration of its potential in multicomponent reactions for the rapid assembly of complex structures

  • Investigation of its application in flow chemistry and automated synthesis platforms

  • Evaluation of its performance in green chemistry applications, leveraging its stability and potential for reducing waste in synthetic processes

Additionally, given its structural features suitable for designing compounds with specific biological activities, further research into its application in medicinal chemistry and drug discovery efforts represents a promising avenue for future exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator